6-Amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Overview
Description
6-Amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex heterocyclic compound. It features a pyrano[2,3-c]pyrazole core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, nitro, and cyano, contributes to its reactivity and potential utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. A common method includes the reaction of ethyl 3-oxobutanoate, hydrazine hydrate, five-membered heterocyclic aldehydes, and malononitrile. This reaction is often carried out in the presence of a catalytically active ionic liquid, such as [BMIM]BF4, at temperatures ranging from 70°C to 75°C for 110 to 120 minutes . This method is advantageous due to its high yield (85-90%), straightforward protocol, and environmentally friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions are likely to be employed to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: May bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: Involvement in cellular signaling pathways that regulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-(furan/thiophen/pyrrol-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles
- 6-Amino-3-Methyl-4-(2-nitrophenyl)-1,4-Dihydropyrano[2,3-c]Pyrazole-5-carbonitrile
Uniqueness
6-Amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is unique due to its specific combination of functional groups and the presence of a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
6-amino-4-[5-(2-methyl-3-nitrophenyl)furan-2-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-3-5-14-19-18(13(10-22)20(23)30-21(19)25-24-14)17-9-8-16(29-17)12-6-4-7-15(11(12)2)26(27)28/h4,6-9,18H,3,5,23H2,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEHGCMFBGGZFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(O3)C4=C(C(=CC=C4)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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